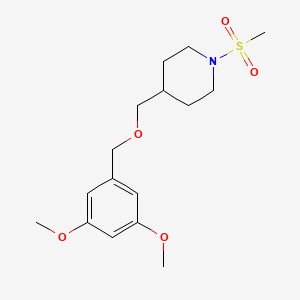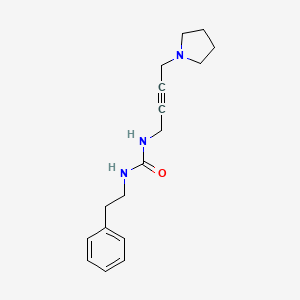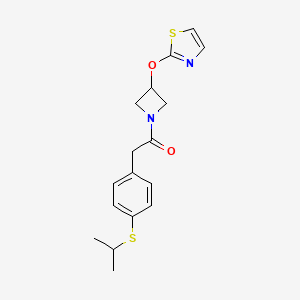![molecular formula C24H22ClN3O4S B2960212 Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 370846-02-9](/img/structure/B2960212.png)
Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities. Dihydropyridines are often used in the treatment of hypertension and angina .
Molecular Structure Analysis
The compound contains several functional groups including a cyano group (-CN), an anilino group (-NH2), a carboxylate ester (-CO2R), and a sulfanyl group (-SH). These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, dihydropyridines are known to undergo a variety of reactions including oxidation, reduction, and various substitution reactions .Scientific Research Applications
Oxidation and Structural Analysis
A study by L. Krasnova et al. (2013) details the oxidation of the sulfur atom in a closely related compound, leading to the formation of a sulfinyl derivative. The identification of the compound's structure was accomplished through 1H NMR spectroscopy and X-ray structural analysis, demonstrating the compound's chemical transformation capabilities and structural elucidation techniques (Krasnova et al., 2013).
Ring Expansion and Rearrangement
E. Bullock et al. (1972) explored the ring expansion of chloromethyl-tetrahydropyrimidinones, leading to the formation of methoxy- and cyano- derivatives. This work highlights the synthetic versatility of pyridine derivatives and their potential for generating novel chemical structures (Bullock et al., 1972).
Kinetic Resolution and Enzymatic Hydrolysis
Z. Andzans et al. (2013) investigated the enantioselective lipase-catalyzed kinetic resolution of methyl sulfanyl-dihydropyridine carboxylates. The study highlights the sulfanyl group's role as a new activating group for enzymatic hydrolysis, emphasizing the compound's potential in stereoselective synthesis (Andzans et al., 2013).
Application in Dyeing and Fabric Treatment
Research by Isaac Oluwatobi Abolude et al. (2021) on the complexation of disperse dyes derived from thiophene with metals and their application on fabrics showcases the practical application of pyridine derivatives in the textile industry. The study demonstrates the dyes' good levelness and fastness on polyester and nylon fabrics, indicating the compound's utility in dyeing processes (Abolude et al., 2021).
Chemiluminescence and Photophysical Properties
A study by N. Watanabe et al. (2010) on the base-induced chemiluminescence of sulfinyl- and sulfonyl-substituted dioxetanes reveals the photophysical properties of sulfanyl-substituted compounds. This research provides insights into the compounds' potential applications in chemiluminescent probes and light-emitting materials (Watanabe et al., 2010).
Mechanism of Action
Target of Action
The compound belongs to the 1,4-dihydropyridine (1,4-DHP) class of molecules. Compounds in this class are often calcium channel blockers, interacting primarily with L-type calcium channels in the heart and vascular smooth muscle .
Mode of Action
As potential calcium channel blockers, these compounds may inhibit the influx of calcium ions into cardiac and smooth muscle cells during depolarization, leading to vasodilation and decreased cardiac workload .
Biochemical Pathways
The inhibition of calcium influx can affect numerous biochemical pathways, including those involved in muscle contraction, hormone secretion, and neurotransmitter release .
Pharmacokinetics
Many 1,4-dhps are well absorbed orally and extensively metabolized in the liver .
Result of Action
The molecular and cellular effects would likely involve reduced muscle contraction and vasodilation, potentially leading to lower blood pressure .
Action Environment
Environmental factors such as pH, temperature, and the presence of other drugs could influence the compound’s action, efficacy, and stability. For instance, acidic conditions might enhance stability, while certain drugs could impact its metabolism .
Future Directions
properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S/c1-14-21(24(30)32-3)22(17-9-4-5-10-19(17)25)18(12-26)23(27-14)33-13-20(29)28-15-7-6-8-16(11-15)31-2/h4-11,22,27H,13H2,1-3H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPOFONOYNJWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C3=CC=CC=C3Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2960129.png)






![N-(2-methoxy-5-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2960143.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenoxyethanone](/img/structure/B2960144.png)


![7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2960148.png)

